molecular formula C7H12NO4PS2 B13940970 Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide CAS No. 58995-44-1

Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide

Cat. No.: B13940970
CAS No.: 58995-44-1
M. Wt: 269.3 g/mol
InChI Key: DXESWGDCFGIHKC-UHFFFAOYSA-N
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Description

The compound Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide (referred to hereafter as the target compound) is an organophosphorus derivative. These compounds are primarily used as insecticides or acaricides, leveraging their ability to inhibit acetylcholinesterase (AChE) in target pests .

The target compound’s structure features a phosphorodithioate core (O,O-dimethyl groups) linked via a sulfur-ester bond to a heterocyclic succinimide moiety containing a mercaptomethyl group. This design enhances stability and bioactivity compared to simpler organophosphates .

Properties

CAS No.

58995-44-1

Molecular Formula

C7H12NO4PS2

Molecular Weight

269.3 g/mol

IUPAC Name

1-(dimethoxyphosphinothioylsulfanylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C7H12NO4PS2/c1-11-13(14,12-2)15-5-8-6(9)3-4-7(8)10/h3-5H2,1-2H3

InChI Key

DXESWGDCFGIHKC-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)SCN1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Preparation of O,O-Dimethyl Phosphorodithioic Acid Ester

The O,O-dimethyl phosphorodithioic acid ester is typically synthesized by reacting methanol with phosphorus pentasulfide (P2S5) under controlled conditions.

  • Reaction:

    $$
    2 \text{CH}3\text{OH} + \text{P}2\text{S}5 \rightarrow \text{(CH}3\text{O)}2\text{PS}2\text{H} + \text{H}_2\text{S}
    $$

  • Conditions:

    • Conducted in an inert, non-reactive solvent such as cyclohexane.
    • Removal of hydrogen sulfide gas (H2S) is essential to drive the reaction forward.
    • Typical temperature range: ambient to moderate heating (~80°C).
  • Catalysts and additives:

    • No catalysts are generally required at this stage.
    • Excess alcohol is used to ensure complete esterification.

This method is consistent with the processes described in patent literature for dialkyl dithiophosphoric acid esters preparation, where the alcohol reacts with phosphorus pentasulfide to yield the dialkyl ester.

Coupling with N-(Mercaptomethyl)succinimide

The critical step in preparing the final compound is the formation of the S-ester bond between the phosphorodithioic acid ester and the mercaptomethyl group of N-(mercaptomethyl)succinimide.

  • General reaction:

    $$
    \text{(CH}3\text{O)}2\text{PS}2\text{H} + \text{N-(mercaptomethyl)succinimide} \rightarrow \text{this compound} + \text{H}2\text{S}
    $$

  • Reaction conditions:

    • Typically conducted in an inert organic solvent such as benzene, toluene, or chlorinated solvents (e.g., methylene chloride).
    • Temperature is maintained below 25°C, preferably between -75°C and 10°C, to prevent decomposition of sensitive intermediates.
    • An acid acceptor (e.g., a tertiary amine) is used to neutralize liberated hydrogen chloride or other acidic by-products.
    • The reaction is carried out under anhydrous conditions to avoid hydrolysis.
  • Catalysts:

    • Lewis acid catalysts such as zinc chloride, ferrous chloride, or stannous chloride may be employed to improve yields and reaction rates.
    • The presence of a fatty acid anhydride (e.g., acetic anhydride) in catalytic amounts (0.1 to 1.5 moles per mole of organic chloride) has been shown to enhance product yield and purity.

Stepwise Reaction Scheme

Step Reactants Conditions Outcome
1 Phosphorus pentasulfide + methanol Inert solvent, ~80°C, removal of H2S Formation of O,O-dimethyl phosphorodithioic acid
2 O,O-dimethyl phosphorodithioic acid + N-(mercaptomethyl)succinimide Inert solvent, 0 to 25°C, acid acceptor present Formation of S-ester linkage yielding the target compound

Detailed Research Findings and Analysis

Reaction Yields and Purity

  • Yields of the dialkyl dithiophosphoric acid esters typically range from 60% to 85% depending on reaction conditions and purification methods.
  • Use of catalytic amounts of Lewis acids and fatty acid anhydrides improves yield by approximately 10-15% compared to reactions without these additives.
  • Removal of volatile by-products (e.g., hydrogen chloride, alkanoyl chlorides) at low temperatures (<25°C) is critical to prevent decomposition and ensure high purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the ester bonds and the integrity of the phosphorodithioic acid moiety.
  • High-Performance Liquid Chromatography (HPLC) is used to quantify product purity and yield, with typical purities exceeding 80% after standard workup.
  • Infrared (IR) spectroscopy identifies characteristic P=S and P–O–C stretching vibrations confirming ester formation.

Stability Considerations

  • The phosphorodithioic acid esters are sensitive to moisture and elevated temperatures, which can cause decomposition and loss of yield.
  • The final compound, containing the succinimide moiety, exhibits enhanced stability due to the electron-withdrawing nature of the succinimide ring, but still requires careful handling.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Notes
Solvent Benzene, toluene, methylene chloride Inert, non-reactive solvents preferred
Temperature (ester formation) Ambient to 80°C For reaction of P2S5 with methanol
Temperature (coupling step) -75°C to 25°C (preferably 0-10°C) To prevent decomposition
Acid acceptor Tertiary amines (e.g., triethylamine) Neutralizes HCl and other acidic by-products
Catalysts ZnCl2, FeCl2, SnCl2 (0.1-1.5 mol) Improves yield and reaction rate
Reaction time Minutes to hours Depends on temperature and reactant ratios
Yield 60-85% Higher with catalyst and fatty acid anhydride

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphorodithioic acid derivatives.

Scientific Research Applications

Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups in the enzyme structure. This interaction disrupts the normal function of the enzyme, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences:

Compound CAS Molecular Formula Core Structure Functional Moieties Primary Use
Target Compound* - C₉H₁₄NO₄PS₂ (estimated) Phosphorodithioate Succinimide + mercaptomethyl Insecticide (hypothesized)
Phosmet 732-11-6 C₁₁H₁₂NO₄PS₂ Phosphorodithioate Phthalimide + mercaptomethyl Veterinary insecticide (cattle mites)
Malathion 121-75-5 C₁₀H₁₉O₆PS₂ Phosphorodithioate Diethyl mercaptosuccinate Agricultural insecticide
Methidathion 950-37-8 C₆H₁₁N₂O₄PS₃ Phosphorodithioate Thiadiazolinone + methoxy Acaricide, insecticide
Formothion 2540-82-1 C₆H₁₂NO₄PS₂ Phosphorodithioate Formyl + methylacetamide Insecticide (limited use)

*Structural analog inferred from evidence; exact data unavailable.

Key Observations :

  • Phosmet and the target compound share a phosphorodithioate core but differ in the heterocyclic group (phthalimide vs. succinimide). Phosmet’s phthalimide group enhances lipophilicity, improving cuticle penetration in arthropods .
  • Malathion incorporates a diethyl mercaptosuccinate group, making it less toxic to mammals due to rapid carboxylesterase-mediated detoxification .
  • Methidathion’s thiadiazolinone moiety increases oxidative stability, prolonging environmental persistence .

Toxicity and Environmental Impact

Compound Acute Toxicity (LD₅₀, oral rat) IARC Classification Environmental Half-Life Key Degradation Products
Target Compound* Not available Not evaluated Not available Hypothesized: Oxon analogs
Phosmet 113–160 mg/kg Not classified 3–19 days (soil) Phosmet oxon, phthalic acid
Malathion 1,375–2,800 mg/kg Group 2A† 1–17 days (soil) Malaoxon (10× more toxic)
Methidathion 25–34 mg/kg Not classified 7–30 days (soil) Methidathion sulfone
Formothion 365–500 mg/kg Not classified <7 days (soil) Formothion oxon, dimethyl phosphate

†IARC classifies Malathion as "probably carcinogenic" due to malaoxon genotoxicity .

Critical Findings :

  • Phosmet : Rapid soil degradation reduces bioaccumulation risk, but its oxon metabolite is a potent AChE inhibitor .
  • Malathion : Low mammalian toxicity contrasts with high insecticidal efficacy, though oxidative conversion to malaoxon raises occupational hazards .
  • Methidathion : High acute toxicity limits its use to controlled agricultural settings .

Biological Activity

Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide, commonly referred to as Phosmet, is an organophosphorus compound primarily used as a pesticide. This article delves into its biological activity, toxicity, and potential applications based on diverse research findings.

Chemical Structure and Properties

Phosmet has the following chemical formula: C7H12NO4PS2C_7H_{12}NO_4PS_2. Its molecular weight is approximately 269.257 g/mol. The compound features a phosphorodithioate backbone with dimethyl ester groups and a mercaptomethyl substituent derived from succinimide.

PropertyValue
Molecular FormulaC7H12NO4PS2C_7H_{12}NO_4PS_2
Molecular Weight269.257 g/mol
CAS Number732-11-6
IUPAC NameThis compound

Phosmet acts primarily as a cholinesterase inhibitor , which disrupts the normal function of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The toxicological effects can vary significantly based on dosage and exposure duration.

Toxicity Profile

The toxicity of Phosmet is significant, with reported oral lethal doses ranging from 50 to 500 mg/kg in humans. This high level of toxicity necessitates careful handling and usage regulations.

Case Studies and Research Findings

  • Toxicological Studies : Research indicates that exposure to Phosmet can lead to acute neurotoxic effects, including symptoms such as headaches, dizziness, and respiratory distress. Long-term exposure has been associated with chronic health issues affecting the nervous system .
  • Environmental Impact : Studies have shown that Phosmet can persist in the environment, leading to potential bioaccumulation in aquatic organisms. This persistence raises concerns regarding its ecological impact and necessitates further investigation into its degradation pathways .
  • Agricultural Applications : As a pesticide, Phosmet has been used effectively against a range of agricultural pests. Its application is particularly noted in fruit and vegetable crops where it helps control insect populations .

Table 2: Summary of Biological Effects

EffectDescription
Cholinesterase InhibitionLeads to increased acetylcholine levels
Acute ToxicitySymptoms include headache, dizziness, respiratory issues
Chronic EffectsPotential long-term neurological damage
Environmental PersistenceRisk of bioaccumulation in ecosystems

Regulatory Status

Due to its toxicity profile, Phosmet is subject to strict regulatory measures in many countries. The Environmental Protection Agency (EPA) has established guidelines for its use to mitigate health risks associated with exposure.

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